molecular formula C18H14N4O2S2 B13370335 N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide

Cat. No.: B13370335
M. Wt: 382.5 g/mol
InChI Key: SKFSNVANEOVORQ-UHFFFAOYSA-N
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Description

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.

Preparation Methods

The synthesis of N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide typically involves multiple steps. One common method includes the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . Another approach involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in the synthesis process . These methods yield high purity compounds under relatively mild reaction conditions.

Chemical Reactions Analysis

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme DprE1, which is crucial for the survival of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall synthesis, leading to the death of the bacteria. The compound also interacts with various cellular pathways, including those involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

N-{2-[(1,3-benzothiazol-2-ylcarbonyl)amino]ethyl}-1,3-benzothiazole-2-carboxamide is unique compared to other benzothiazole derivatives due to its specific structure and functional groups. Similar compounds include:

The uniqueness of this compound lies in its dual benzothiazole moieties, which enhance its biological activity and specificity .

Properties

Molecular Formula

C18H14N4O2S2

Molecular Weight

382.5 g/mol

IUPAC Name

N-[2-(1,3-benzothiazole-2-carbonylamino)ethyl]-1,3-benzothiazole-2-carboxamide

InChI

InChI=1S/C18H14N4O2S2/c23-15(17-21-11-5-1-3-7-13(11)25-17)19-9-10-20-16(24)18-22-12-6-2-4-8-14(12)26-18/h1-8H,9-10H2,(H,19,23)(H,20,24)

InChI Key

SKFSNVANEOVORQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCCNC(=O)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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